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Compound of Interest

Compound Name: Lu AA33810

Cat. No.: B1662617 Get Quote

For drug development professionals, researchers, and scientists, this guide provides a

comprehensive comparison of the preclinical findings for Lu AA33810, a selective

neuropeptide Y (NPY) Y5 receptor antagonist. By examining its performance against

alternative compounds and detailing the experimental methodologies, this document aims to

objectively assess its translational potential for therapeutic applications in anxiety and

depression.

Lu AA33810 has demonstrated significant promise in preclinical models of anxiety and

depression. Its mechanism of action, centered on the selective blockade of the NPY Y5

receptor, targets a key pathway implicated in stress and mood regulation. This guide

synthesizes the available data to offer a clear perspective on its preclinical profile.

Comparative Preclinical Efficacy
The following tables summarize the key preclinical data for Lu AA33810 and provide a

comparison with other notable NPY Y5 receptor antagonists.
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Compound
Binding

Affinity (Ki)
Species Selectivity

Oral

Bioavailabilit

y

Key

Preclinical

Findings

Lu AA33810 1.5 nM[1] Rat

~3300-fold

over Y1, Y2,

Y4 receptors

Mouse: 42%,

Rat: 92%[2]

Anxiolytic and

antidepressa

nt-like effects

in various

rodent

models[1][3].

L-152,804

26 nM

(human), 31

nM (rat)[1]

Human, Rat

Selective for

Y5 over Y1,

Y2, Y4

receptors[1]

Orally active

and brain

penetrant[1]

Inhibited food

intake in

rats[1].

Velneperit (S-

2367)

Not explicitly

found
Not specified

NPY Y5

receptor

antagonist

Orally active

Showed

statistically

significant

reduction in

body weight

in Phase II

clinical trials

for obesity,

but

development

was

discontinued

due to lack of

clinically

meaningful

effects[4].

Preclinical Behavioral Studies of Lu AA33810

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://pubmed.ncbi.nlm.nih.gov/21782428/
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://pubmed.ncbi.nlm.nih.gov/19098165/
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394504/
https://www.benchchem.com/product/b1662617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model
Dose and

Administration
Observed Effects Citation

Forced Swim Test
10 mg/kg, i.p. (single

dose)

Reversed depressive-

like behavior
[5][6]

Social Interaction Test 3-30 mg/kg, p.o. Anxiolytic-like effects [3]

Chronic Mild Stress
3 and 10 mg/kg/day,

i.p.

Antidepressant-like

activity (normalization

of sucrose

consumption)

[3]

Flinders Sensitive

Line Rats (Depression

Model)

10 mg/kg/day, i.p.

(chronic)

Anxiolytic-like and

antidepressant-like

effects

[3]

Mechanism of Action and Signaling Pathways
Lu AA33810 exerts its effects by selectively antagonizing the NPY Y5 receptor, a G-protein

coupled receptor. Activation of the Y5 receptor by NPY typically leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the

mobilization of intracellular calcium. Furthermore, downstream signaling involves the activation

of the MAPK/ERK and PI3K pathways. By blocking these actions, Lu AA33810 is thought to

counteract the stress- and depression-related effects mediated by the NPY system. The

antidepressant-like effects of Lu AA33810 have also been linked to the noradrenergic pathway

and an influence on brain-derived neurotrophic factor (BDNF) protein expression[5][6].

NPY Y5 Receptor Signaling Pathway and Lu AA33810 Inhibition.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.

Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant efficacy. The protocol involves

placing a rodent in an inescapable cylinder of water and measuring the time it spends immobile
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versus actively trying to escape. A decrease in immobility time is indicative of an

antidepressant-like effect.

Apparatus: A cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C)

to a depth of 15 cm.

Procedure:

Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours

before the actual test.

On the test day, Lu AA33810 (10 mg/kg) or vehicle is administered intraperitoneally (i.p.)

30 minutes before the test.

Each rat is placed in the cylinder for a 5-minute test session.

The duration of immobility (floating with only movements necessary to keep the head

above water) is recorded.

Data Analysis: The total time of immobility is calculated and compared between the drug-

treated and vehicle-treated groups.

Social Interaction Test
This test assesses anxiolytic-like behavior by measuring the time a rodent spends in social

contact with an unfamiliar conspecific. An increase in social interaction time suggests an

anxiolytic effect.

Apparatus: A novel, neutral cage (e.g., 40 x 40 x 30 cm).

Procedure:

Rats are habituated to the testing room for at least 1 hour before the test.

Lu AA33810 (3-30 mg/kg) or vehicle is administered orally (p.o.) 60 minutes prior to the

test.

A test rat is placed in the cage with an unfamiliar, weight-matched partner of the same sex.
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The behavior of the pair is recorded for a 10-minute session.

The total time spent in active social interaction (e.g., sniffing, grooming, following) is

scored by a trained observer blind to the treatment conditions.

Data Analysis: The duration of social interaction is compared between the different dose

groups and the vehicle control.

Chronic Mild Stress (CMS) Model
The CMS model is an established paradigm for inducing a depressive-like state in rodents by

exposing them to a series of unpredictable, mild stressors over an extended period. The

efficacy of an antidepressant is measured by its ability to reverse the stress-induced deficits,

such as anhedonia (reduced interest in pleasurable stimuli).

Procedure:

For a period of 4-7 weeks, rats are subjected to a variable sequence of mild stressors,

such as:

Stroboscopic illumination

Tilted cage (45°)

Soiled cage (200 ml of water in sawdust bedding)

Paired housing

Food or water deprivation

Reversal of the light/dark cycle

During the stress period, Lu AA33810 (3 or 10 mg/kg) or vehicle is administered daily

(i.p.).

Anhedonia is assessed weekly using a sucrose preference test, where rats are given a

choice between a 1% sucrose solution and water.
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Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution

consumed relative to the total fluid intake. A reversal of the stress-induced decrease in

sucrose preference indicates an antidepressant-like effect.

Forced Swim Test Social Interaction Test Chronic Mild Stress Model

Pre-test Session
(15 min)

Dosing:
Lu AA33810 (10 mg/kg, i.p.)

or Vehicle

24h

Test Session
(5 min)

30 min

Measure Immobility Time

Dosing:
Lu AA33810 (3-30 mg/kg, p.o.)

or Vehicle

Social Interaction
(10 min)

60 min

Measure Interaction Time

Chronic Mild Stress
(4-7 weeks)

Daily Dosing:
Lu AA33810 (3 or 10 mg/kg, i.p.)

or Vehicle

Weekly Sucrose
Preference Test

Assess Anhedonia
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Workflow of Key Preclinical Behavioral Assays.

Assessment of Translational Potential
The preclinical data for Lu AA33810 are compelling, demonstrating robust anxiolytic and

antidepressant-like effects across multiple, well-validated rodent models. Its high selectivity for

the NPY Y5 receptor and favorable oral bioavailability in preclinical species are positive

attributes for a potential therapeutic candidate.
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However, a critical factor in assessing its translational potential is the apparent lack of publicly

available information regarding its progression into clinical trials. Despite being developed by

Lundbeck, a company with a strong pipeline in neuroscience, Lu AA33810 is not currently

listed in their public development pipeline. This absence could suggest several possibilities: the

compound may have been discontinued for undisclosed reasons (e.g., unfavorable toxicology

findings, strategic business decisions), or it may be under investigation without public

disclosure.

The clinical development of other NPY Y5 receptor antagonists, such as velneperit for obesity,

has faced challenges, with the compound being discontinued despite showing some efficacy,

due to a lack of clinically meaningful effects[4]. This highlights the potential difficulties in

translating preclinical findings in the NPY system to human clinical success.

In conclusion, while the preclinical profile of Lu AA33810 is strong, its translational potential is

currently difficult to ascertain due to the absence of clinical trial data. Further information on its

clinical development status is necessary for a more definitive assessment. For researchers in

the field, the findings for Lu AA33810 nevertheless underscore the potential of the NPY Y5

receptor as a therapeutic target for anxiety and depressive disorders and provide a valuable

benchmark for the development of novel antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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